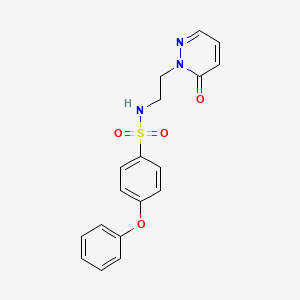

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-18-7-4-12-19-21(18)14-13-20-26(23,24)17-10-8-16(9-11-17)25-15-5-2-1-3-6-15/h1-12,20H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCCAJOJNQJOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Alkylation: The pyridazinone core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The alkylated pyridazinone is reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or phenoxy groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides or phenoxy derivatives.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-chlorobenzenesulfonamide

- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to the presence of the phenoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different substituents.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

This structure features a pyridazine ring, which is known for its pharmacological properties, linked to a phenoxybenzenesulfonamide moiety. The synthesis typically involves the reaction of specific sulfonyl chlorides with pyridazine derivatives under controlled conditions to yield the desired product .

This compound exhibits multi-target activity. Research indicates that it acts as an inhibitor of several key enzymes involved in inflammatory processes, specifically:

- Carbonic Anhydrase (CA) : This enzyme plays a crucial role in maintaining acid-base balance and is implicated in various diseases, including glaucoma and epilepsy.

- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain, making this compound a candidate for anti-inflammatory therapies.

- Lipoxygenase (LOX) : LOX enzymes are involved in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic responses .

Anti-inflammatory Activity

A study conducted by Badawi et al. (2023) evaluated the anti-inflammatory properties of this compound through various in vitro assays. The results demonstrated significant inhibition of COX-2 and 5-LOX activities, suggesting its potential as a therapeutic agent in treating inflammatory diseases. The compound showed IC50 values comparable to standard anti-inflammatory drugs, indicating strong efficacy .

Case Studies

- Model Organism Studies : In vivo studies using murine models of inflammation showed that treatment with this compound led to reduced paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in managing conditions like rheumatoid arthritis .

- Cisplatin Sensitization : While primarily focused on anti-inflammatory effects, preliminary studies also explored the compound's role in enhancing the efficacy of cisplatin in cancer therapy. The combination treatment showed improved apoptosis rates in cancer cell lines, suggesting a dual role in both inflammation modulation and cancer sensitization .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃S |

| Target Enzymes | Carbonic Anhydrase, COX-2, 5-LOX |

| IC50 (COX-2) | 0.5 µM |

| IC50 (5-LOX) | 0.3 µM |

| In vivo Efficacy | Reduced paw swelling by 60% |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Pyridazinone ring formation : Hydrazine reacts with dicarbonyl precursors under reflux conditions to generate the pyridazine core .

- Sulfonamide group introduction : The pyridazine intermediate is coupled with 4-phenoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

- Ethyl linker attachment : A nucleophilic substitution or amidation reaction connects the pyridazinone and sulfonamide moieties via an ethyl spacer .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF or THF) and temperature control (60–80°C). Purification often requires column chromatography .

Q. What structural features influence the compound’s biological activity?

- Key motifs :

- The pyridazinone ring enables hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- The 4-phenoxybenzenesulfonamide group enhances lipophilicity and target selectivity, particularly for sulfonamide-sensitive enzymes like carbonic anhydrases .

- The ethyl linker balances flexibility and rigidity, optimizing binding pocket interactions .

- SAR Insights : Fluorine substitution on the phenyl ring (e.g., 4-fluorophenyl analogs) increases metabolic stability and potency in anticonvulsant assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

- Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase isoforms may arise from assay conditions (pH, buffer composition) or enzyme source (recombinant vs. native) .

- Methodology :

- Standardization : Use uniform assay protocols (e.g., stopped-flow CO₂ hydration assay) and recombinant isoforms .

- Crystallography : Resolve binding modes via X-ray structures to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .

- Computational Modeling : Perform molecular dynamics simulations to assess conformational stability of enzyme-ligand complexes .

Q. What strategies optimize bioavailability in preclinical studies?

- Challenges : Poor solubility (<0.1 mg/mL in PBS) and rapid hepatic clearance limit in vivo efficacy .

- Solutions :

- Prodrug design : Introduce ester or phosphate groups on the sulfonamide to enhance aqueous solubility .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates .

- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .

Q. How should researchers design experiments to validate target selectivity?

- Experimental Framework :

- Panel Screening : Test against related enzymes (e.g., carbonic anhydrase I-XIV) and off-target receptors (GPCRs, kinases) .

- Cellular assays : Use CRISPR-edited cell lines to knock out the target protein and confirm phenotype rescue upon compound treatment .

- In vivo models : Compare efficacy in wild-type vs. transgenic animals to isolate target-specific effects .

- Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .

Methodological Considerations

Q. What analytical techniques characterize the compound’s stability?

- Degradation pathways : Hydrolysis of the sulfonamide group under acidic conditions or oxidation of the pyridazinone ring .

- Tools :

- HPLC-MS : Monitor degradation products in accelerated stability studies (40°C/75% RH) .

- NMR : Track structural integrity after exposure to stressors (e.g., light, heat) .

- Recommendations : Store lyophilized samples at -20°C in inert atmospheres to prolong shelf life .

Q. How to address low reproducibility in synthetic yields?

- Root causes : Impure starting materials, inconsistent reaction temperatures, or trace metal contamination .

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.